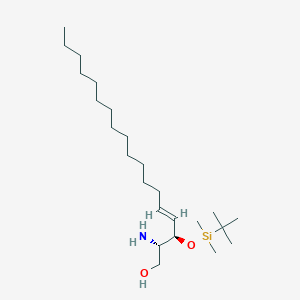

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

説明

BenchChem offers high-quality 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSHVVQGEKIT-DWVLVAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, a key intermediate in the chemical synthesis of complex sphingolipids. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the C3 hydroxyl of the erythro-sphingosine backbone is critical for directing subsequent chemical modifications, particularly at the C1 hydroxyl and the C2 amino group. This guide delves into the precise stereochemical and structural features of this molecule, provides detailed protocols for its regioselective synthesis and characterization, and explores its application in the synthesis of ceramides and glycosphingolipids. The methodologies and insights presented herein are intended to equip researchers in sphingolipid chemistry and drug development with the practical knowledge required for the effective utilization of this versatile synthetic building block.

Introduction: The Strategic Importance of 3-O-Protected Sphingosine

Sphingolipids are a class of lipids defined by their 18-carbon amino alcohol backbone, sphingosine. The D-erythro stereoisomer is the most common in mammalian cells and serves as the structural foundation for a vast array of complex lipids, including ceramides, sphingomyelins, and glycosphingolipids.[1][2] These molecules are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis.[3]

The chemical synthesis of complex sphingolipids to probe their biological functions and to develop potential therapeutics necessitates a strategic approach to protecting the multiple reactive functional groups on the sphingosine backbone: the C1 primary hydroxyl, the C2 primary amine, and the C3 secondary hydroxyl group. The regioselective protection of the C3 hydroxyl group with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) is a cornerstone of many synthetic strategies. This selective protection leaves the C1 primary hydroxyl group available for glycosylation to form glycosphingolipids, while the C2 amino group can be acylated to form ceramides.[4][5] The TBDMS group offers the requisite stability to withstand a range of reaction conditions and can be selectively removed when needed.[6]

This guide will provide a detailed exploration of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, from its fundamental structure to its practical application in the laboratory.

Structure and Stereochemistry

The unambiguous definition of the structure and stereochemistry of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is paramount for its successful application in synthesis.

Chemical Structure

The molecule consists of the D-erythro-sphingosine backbone, which is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, with a tert-butyldimethylsilyl ether linkage at the C3 position.

Systematic Name: (2S,3R,4E)-2-amino-3-(tert-butyldimethylsilyloxy)octadec-4-en-1-ol

Molecular Formula: C24H51NO2Si

Molecular Weight: 413.76 g/mol

CAS Number: 137905-29-4

Stereochemical Considerations

The stereochemistry of the sphingosine backbone is critical for its biological activity. The "erythro" designation refers to the relative configuration of the substituents on C2 and C3. In the Fischer projection, the amino group at C2 and the hydroxyl group at C3 are on opposite sides. The absolute configuration of the naturally occurring D-erythro-sphingosine is (2S, 3R). The trans (E) configuration of the double bond between C4 and C5 is also a key structural feature.

The introduction of the TBDMS group at the C3 hydroxyl does not alter the stereochemistry of the sphingosine backbone. However, the bulky nature of this group can influence the conformation of the molecule and the accessibility of the remaining functional groups.

Synthesis and Characterization

The regioselective synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a key step that requires careful control of reaction conditions to favor protection of the secondary hydroxyl group over the primary hydroxyl group.

Rationale for Regioselective Silylation

The selective protection of the C3 hydroxyl group is often desired to allow for subsequent modifications at the more reactive C1 primary hydroxyl group, such as in the synthesis of glycosphingolipids where a sugar moiety is installed at C1.[3][4] While the C1 hydroxyl is sterically more accessible, reaction conditions can be tuned to favor the silylation of the C3 hydroxyl. This is often achieved by first protecting the C2 amino group, which can influence the reactivity of the adjacent hydroxyl groups.

Experimental Protocol: Regioselective Synthesis

This protocol describes a representative method for the regioselective silylation of the C3 hydroxyl group of D-erythro-sphingosine, often preceded by N-protection.

Step 1: N-Protection of D-erythro-sphingosine To a solution of D-erythro-sphingosine in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, an N-protecting group is introduced. A common choice is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the conditions of silylation and can be removed later. This is typically achieved by reacting the sphingosine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate.

Step 2: Regioselective 3-O-Silylation The N-protected sphingosine is then dissolved in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a slight excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) and an amine base such as imidazole or triethylamine are added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). The steric bulk of the TBDMS group and the reaction conditions can be optimized to favor the formation of the 3-O-silylated product.

Step 3: Purification The reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product is then purified by flash column chromatography on silica gel. The polarity of the eluent is chosen to effectively separate the desired 3-O-TBDMS product from any unreacted starting material, the 1,3-di-O-TBDMS byproduct, and the 1-O-TBDMS isomer.

Step 4: N-Deprotection (if necessary) If the final desired product is 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine with a free amino group, the N-protecting group is removed. For the Fmoc group, this is typically achieved by treatment with a solution of piperidine in DMF.

The following diagram illustrates the workflow for the synthesis:

Caption: Synthetic workflow for 3-O-TBDMS-erythro-sphingosine.

Characterization

Unambiguous characterization of the synthesized molecule is crucial. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3.1. NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the sphingosine backbone, including the olefinic protons, the protons on the carbon bearing the amino and hydroxyl/silyloxy groups, and the long alkyl chain. The presence of the TBDMS group is confirmed by the appearance of two singlets: one around 0.9 ppm corresponding to the nine protons of the tert-butyl group, and another around 0.1 ppm for the six protons of the two methyl groups on the silicon atom. The downfield shift of the H3 proton signal compared to unprotected sphingosine is indicative of silylation at the C3 position.

-

13C NMR: The carbon NMR spectrum will show the corresponding signals for all 24 carbon atoms. The signals for the tert-butyl and methyl carbons of the TBDMS group will be observed in the upfield region.

Table 1: Representative 1H and 13C NMR Chemical Shifts (in CDCl3)

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Si-C(CH3)3 | ~0.90 (s, 9H) | ~25.8 |

| Si-(CH3)2 | ~0.08 (s, 6H) | ~-4.5 |

| -CH2- (alkyl chain) | ~1.25 (br s) | ~29.0 - 32.0 |

| -CH3 (alkyl chain) | ~0.88 (t) | ~14.1 |

| H-1 | ~3.7 (m, 2H) | ~63.0 |

| H-2 | ~3.2 (m, 1H) | ~55.0 |

| H-3 | ~4.1 (m, 1H) | ~75.0 |

| H-4 | ~5.5 (dd) | ~129.0 |

| H-5 | ~5.8 (dt) | ~134.0 |

Note: These are approximate values and can vary depending on the solvent and other factors.

3.3.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for silylated sphingolipids involve the loss of the silyl group or cleavage of the sphingoid backbone.[7][8]

Applications in Synthesis

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a valuable intermediate for the synthesis of more complex sphingolipids.

Synthesis of Ceramides

Ceramides are formed by the acylation of the C2 amino group of sphingosine. With the C3 hydroxyl group protected, the C2 amine can be selectively acylated.

Protocol: Ceramide Synthesis

-

N-Acylation: 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is dissolved in a suitable solvent like DCM. A fatty acid, activated as its acyl chloride or with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), is added to the solution along with a base (e.g., triethylamine). The reaction mixture is stirred until completion.

-

Deprotection: The TBDMS group is removed to yield the final ceramide. A common method for TBDMS deprotection is the use of fluoride reagents such as tetrabutylammonium fluoride (TBAF) in THF.[6]

-

Purification: The final ceramide is purified by column chromatography.

The following diagram illustrates the workflow for ceramide synthesis:

Caption: Workflow for the synthesis of ceramide from 3-O-TBDMS-erythro-sphingosine.

Synthesis of Glycosphingolipids

The free C1 hydroxyl group of 3-O-TBDMS protected sphingosine makes it an excellent acceptor for glycosylation reactions.

Protocol: Glycosphingolipid Synthesis

-

Glycosylation: The 3-O-TBDMS protected sphingosine acceptor and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or glycosyl bromide) are dissolved in an anhydrous solvent. A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver triflate, is added to initiate the glycosylation reaction.[4]

-

N-Acylation: Following glycosylation, the amino group is acylated as described in the ceramide synthesis protocol.

-

Deprotection: Finally, all protecting groups (on the sugar and the TBDMS group on the sphingosine backbone) are removed to yield the target glycosphingolipid.

Conclusion

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a synthetically valuable and versatile building block in the field of sphingolipid chemistry. The strategic placement of the TBDMS group at the C3 position allows for the selective functionalization of the C1 hydroxyl and C2 amino groups, enabling the synthesis of a wide range of complex sphingolipids. A thorough understanding of its structure, stereochemistry, and the methodologies for its synthesis and application, as detailed in this guide, is essential for researchers aiming to explore the biology of sphingolipids and develop novel sphingolipid-based therapeutics.

References

- Di Benedetto, R., et al. (2014). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Organic Letters, 16(4), 1044–1047.

- Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175–191.

- Stoffel, W., & Sticht, G. (1967). Total synthesis of stereospecific sphingosine and ceramide. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 348(2), 1561-1563.

- Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical reviews, 111(10), 6387-6422.

- Panza, L., et al. (2009).

- Basu, A., & Wicki, M. (2000). Synthesis of sphingosine and sphingoid bases. Current organic chemistry, 4(7), 733-756.

- Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.

- Lahiri, S., et al. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Journal of Biological Chemistry, 284(24), 16090-16098.

- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23.

- Tsugawa, H., et al. (2017). Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library. Metabolomics, 13(3), 30.

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics of sphingolipids. Journal of lipid research, 46(1), 1-13.

- Kishimoto, Y. (1975). A facile synthesis of ceramide. Chemistry and physics of lipids, 15(1), 33-36.

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- van Echten-Deckert, G., & Sandhoff, K. (1993). Sphingolipid metabolism. Current opinion in structural biology, 3(4), 497-504.

Sources

- 1. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Synthesis of 3-O-TBDMS-erythro-Sphingosine from L-Serine: A Technical Guide for Advanced Organic Synthesis

This technical guide provides a comprehensive, in-depth exploration of a robust and widely utilized synthetic pathway to 3-O-TBDMS-erythro-sphingosine, commencing from the readily available chiral pool starting material, L-serine. Sphingolipids, for which sphingosine is the foundational backbone, are critical components of cell membranes and are deeply involved in cellular signaling, recognition, and apoptosis. The specific stereoisomer, D-erythro-sphingosine (2S, 3R, 4E), is the most abundant in mammalian tissues, making its stereocontrolled synthesis a paramount objective for researchers in glycobiology and drug development.

The target molecule, 3-O-TBDMS-erythro-sphingosine, is a strategically protected intermediate. The bulky tert-butyldimethylsilyl (TBDMS) group at the C3 primary alcohol allows for selective functionalization of the C1 secondary alcohol and the C2 amine, rendering it an invaluable building block for the modular synthesis of complex glycosphingolipids and ceramide analogues.[1] This guide elucidates the causal logic behind the chosen synthetic strategy, detailing the key transformations from the preparation of a chiral aldehyde to the stereoselective installation of the final functionalities.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent design that builds the complex sphingosine backbone from a simple, enantiopure precursor. The retrosynthetic analysis reveals a logical disconnection of the target molecule back to L-serine, highlighting the key bond formations and stereochemical challenges that must be addressed.

Caption: Retrosynthetic pathway for 3-O-TBDMS-erythro-sphingosine.

Part 1: Synthesis of Garner's Aldehyde: A Cornerstone Chiral Building Block

The foundation of this synthesis is the conversion of L-serine, an inexpensive and enantiomerically pure amino acid, into (S)-2,2-dimethyl-4-formyloxazolidine-3-carboxylic acid tert-butyl ester, commonly known as Garner's aldehyde. This intermediate is exceptionally valuable because the cyclic acetonide structure locks the stereocenter at C2 (α to the aldehyde), preventing epimerization under the basic or nucleophilic conditions of subsequent steps.[2]

The conversion involves a four-step sequence designed for scalability and high fidelity.

Caption: Workflow for the preparation of Garner's aldehyde from L-serine.

Experimental Protocol: Garner's Aldehyde

-

N-Boc Protection & Esterification: L-serine is first protected at the amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3] The resulting N-Boc-L-serine is then esterified using methyl iodide and potassium carbonate in DMF to yield N-Boc-L-serine methyl ester.[3]

-

Oxazolidine Formation: The N-Boc-L-serine methyl ester is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. This reaction forms the key 2,2-dimethyloxazolidine ring, protecting both the amine and the hydroxyl group in a single step.

-

Reduction to Aldehyde: The purified ester is dissolved in anhydrous toluene or CH₂Cl₂ and cooled to -78 °C under an inert atmosphere. Diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) is added dropwise. Maintaining the temperature below -75 °C is critical to prevent over-reduction to the alcohol.[2] The reaction is quenched at low temperature with methanol and worked up to yield Garner's aldehyde, which should be used promptly or stored carefully due to its sensitivity.

Part 2: Chain Elongation via Wittig Olefination

With the chiral aldehyde in hand, the next crucial phase is the installation of the C15 aliphatic chain. The Wittig reaction is an excellent method for this transformation, forming a carbon-carbon double bond with good control over geometry.[4][5] The reaction of Garner's aldehyde with a non-stabilized ylide, such as pentadecylidenetriphenylphosphorane, generally favors the formation of the (Z)-alkene; however, in the context of sphingosine synthesis, the subsequent reduction and functional group manipulations often make the initial alkene geometry less critical, though reaction conditions can be tuned. For a more direct route to the final (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[6]

Caption: Key mechanistic steps of the Wittig olefination.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: (1-Tetradecyl)triphenylphosphonium bromide is suspended in anhydrous THF under argon. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or phenyllithium is added dropwise until the characteristic deep orange or red color of the ylide persists.[4][7][8]

-

Olefination: A solution of Garner's aldehyde in anhydrous THF is cooled to -78 °C. The freshly prepared ylide solution is then added slowly via cannula. The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. After extraction with ethyl acetate, the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the N-Boc protected α,β-unsaturated ketone.

Part 3: Diastereoselective Reduction of the Enone

This is the most critical stereochemistry-defining step in the synthesis. The goal is to reduce the ketone at C3 to a hydroxyl group, creating a new stereocenter. To achieve the desired erythro (anti) configuration (2S, 3R), the reduction must be highly diastereoselective. This is typically achieved through 1,2-reduction (carbonyl reduction) under conditions that favor a Felkin-Anh model of attack or a chelation-controlled mechanism.[6][9][10]

The Luche reduction, using NaBH₄ in the presence of a Lewis acid like CeCl₃, is highly effective for the chemoselective 1,2-reduction of enones to allylic alcohols.[11] Alternatively, bulky hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) provide excellent stereocontrol.[12]

Caption: Conceptual model for diastereoselective 1,2-reduction.

Experimental Protocol: Stereoselective Reduction

-

Reaction Setup: The α,β-unsaturated ketone is dissolved in methanol and cooled to -78 °C. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) is added, and the mixture is stirred for 15-20 minutes.

-

Reduction: Sodium borohydride (NaBH₄, 1.5 equivalents) is added in one portion. The reaction is monitored by TLC for the disappearance of the starting material (typically < 30 minutes).

-

Work-up and Purification: The reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting diastereomeric mixture is purified by flash chromatography to isolate the desired erythro isomer.

Part 4: Deprotection and Selective Silylation

The final stage of the synthesis involves removing the acetonide protecting group and then selectively protecting the primary hydroxyl group at C3.

-

Acetonide Deprotection: The protected allylic alcohol is treated with a mild acid, such as aqueous acetic acid or a catalytic amount of HCl in methanol, to hydrolyze the oxazolidine ring, yielding the N-Boc protected diol.

-

Selective 3-O-Silylation: The key to this step is the steric bulk of the TBDMS group.[13] In the presence of a base like imidazole, TBDMS chloride will preferentially react with the less sterically hindered primary alcohol at C3 over the secondary alcohol at C1.[13][14]

Caption: Final steps to achieve the target protected sphingosine.

Experimental Protocol: Deprotection and Silylation

-

Deprotection: The purified erythro allylic alcohol is dissolved in a THF/water/acetic acid mixture (e.g., 3:1:1) and stirred at room temperature until TLC analysis confirms the complete removal of the acetonide group.

-

Selective Silylation: The crude diol is dried and redissolved in anhydrous DMF. Imidazole (2.5 equivalents) is added, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) at room temperature.[13] The reaction is stirred until completion as monitored by TLC.

-

Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The final product, 3-O-TBDMS-erythro-sphingosine, is purified by silica gel chromatography.

Data Summary

The following table summarizes the key transformations and typical yields reported in the literature for analogous syntheses. Actual yields will vary based on scale and experimental execution.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | L-Serine → Garner's Aldehyde | (Boc)₂O, MeI, 2,2-DMP, DIBAL-H | 70-85% (over 4 steps) |

| 2 | Garner's Aldehyde → Enone | C₁₄H₂₉CH₂PPh₃Br, n-BuLi | 50-70% |

| 3 | Enone → erythro-Allyl Alcohol | NaBH₄, CeCl₃·7H₂O | 80-95% (with >95:5 dr) |

| 4 | Deprotection & Silylation | aq. AcOH; TBDMS-Cl, Imidazole | 75-90% (over 2 steps) |

Conclusion

The synthesis of 3-O-TBDMS-erythro-sphingosine from L-serine is a testament to the power of modern stereoselective synthesis. By leveraging a chiral pool starting material and executing a series of well-orchestrated reactions, this pathway provides reliable access to a highly valuable intermediate for chemical biology and medicinal chemistry. The critical steps—the racemization-free preparation of Garner's aldehyde, the diastereoselective reduction of the enone, and the regioselective protection of the primary alcohol—demonstrate a high level of chemical control and strategic planning, enabling the construction of complex molecular architecture with precision.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4596. Available from: [Link]

-

Murakami, T., & Furusawa, K. (2002). Efficient stereodivergent synthesis of erythro- and threo-sphingosines: Unprecedented reversal of the stereochemistry in the addition. Tetrahedron, 58(48), 9797-9804. Available from: [Link]

-

Abu-Shanab, F. A., She Z., van der Veen, S., et al. (2012). Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer. Molecules, 17(11), 12854-12868. Available from: [Link]

-

Herold, P. (1987). A short and efficient stereoselective synthesis of all four diastereomers of sphingosine. Helvetica Chimica Acta, 70(6), 1631-1637. Available from: [Link]

-

Wild, R., & Schmidt, R. R. (1995). Synthesis of sphingosines, 11. Convenient synthesis of phytosphingosine and sphinganine from D-galactal and D-arabitol. Liebigs Annalen, 1995(4), 755-762. Available from: [Link]

-

Koskinen, A. M. P., & Koskinen, A. (2000). Total synthesis of sphingosine and its analogs. In Studies in Natural Products Chemistry (Vol. 22, pp. 227-268). Elsevier. Available from: [Link]

- Hudlicky, T., & Stabile, M. R. (1996). Synthesis of sphingosines. U.S. Patent No. 5,488,167. Washington, DC: U.S. Patent and Trademark Office.

-

Dondoni, A., & Perrone, D. (2004). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aldrichimica Acta, 37(2), 43-56. Available from: [Link]

-

Sapotka, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. The Aquila Digital Community. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from: [Link]

-

Bartoli, G., et al. (2006). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Letters in Organic Chemistry, 3(6), 443-445. Available from: [Link]

-

J-GLOBAL. (n.d.). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Retrieved from: [Link]

-

Papakyriakou, A. (2021). How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug? ResearchGate. Retrieved from: [Link]

-

Shawakfeh, K., Al-Zoubi, R., Al-Jammal, W., & Nuseir, R. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(4), 181-187. Available from: [Link]

-

Murakami, T., et al. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 1115-1119. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved from: [Link]

-

Wulsten, F. (2015). Total synthesis of new microbial sphingolipid-type signaling molecules. Doctoral dissertation, Freie Universität Berlin. Available from: [Link]

-

Gaver, R. C., & Sweeley, C. C. (1966). Total synthesis of stereospecific sphingosine and ceramide. Journal of the American Oil Chemists' Society, 43(11), 604-608. Available from: [Link]

-

Garner, P., & Park, J. M. (1998). (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Organic Syntheses, 75, 18. Available from: [Link]

-

Li, Z., et al. (2017). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Organic Chemistry Frontiers, 4(10), 1957-1961. Available from: [Link]

Sources

- 1. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Enol synthesis by enone reduction [organic-chemistry.org]

- 11. ACG Publications - Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent [acgpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Strategic Application of Silyl Protecting Groups in Sphingolipid Synthesis: A Technical Guide

Executive Summary

Sphingolipids—encompassing ceramides, sphingomyelins, and glycosphingolipids—are critical structural components of eukaryotic membranes and potent bioactive signaling molecules. The chemical synthesis of these lipids requires exquisite regiochemical and stereochemical control. The sphingoid base backbone (e.g., D-erythro-sphingosine) presents a unique synthetic challenge: a 1,3-diol system coupled with a 2-amino group. This whitepaper provides an in-depth mechanistic analysis of silyl protecting groups in sphingolipid chemistry, detailing the causality behind group selection, migration mitigation, and self-validating experimental protocols.

The Sphingolipid Protection Challenge: Causality and Design

The de novo synthesis or semi-synthesis of sphingolipids frequently utilizes L-serine or naturally occurring1[1]. The core challenge lies in differentiating the primary C1-hydroxyl from the secondary C3-hydroxyl, while simultaneously managing the reactivity of the C2-amine.

If orthogonal protection is not strictly maintained, researchers frequently encounter acyl or silyl migration (e.g., from C3 to C1), which results in inseparable mixtures of protected ceramides and drastically 2[2].

Silyl ethers are the premier choice for O-protection in this context because their steric bulk can be precisely tuned. By selecting a silyl group with an appropriate steric radius, one can achieve >95% regioselective protection of the less hindered primary C1-OH, leaving the C3-OH3[3].

Quantitative Comparison of Silyl Protecting Groups

The selection of a silyl group is not arbitrary; it is dictated by the downstream reaction conditions (e.g., Lewis acid-catalyzed glycosylation, cross-metathesis, or basic N-acylation).

Table 1: Kinetic and Thermodynamic Profiles of Silyl Protecting Groups in Sphingolipid Synthesis

| Protecting Group | Structure | Relative Acid Stability | Steric Bulk | Cleavage Conditions | Primary Use in Sphingolipids |

| TMS (Trimethylsilyl) | -Si(CH3)3 | ~1 (Baseline) | Low | Mild acid, K2CO3/MeOH | Transient in situ protection |

| TBS / TBDMS (tert-Butyldimethylsilyl) | -Si(CH3)2(t-Bu) | ~10^4 | Moderate | TBAF, AcOH/H2O | C1-OH protection, Garner's aldehyde |

| TIPS (Triisopropylsilyl) | -Si(i-Pr)3 | ~10^5 | High | TBAF, Strong acid | Highly stable intermediate protection |

| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)2(t-Bu) | ~10^6 | Very High | TBAF, HF·pyridine | Regioselective C1-OH protection |

Mechanistic Insight: Why TBDPS over TBS for C1 protection? While TBS is commonly used to protect the C1-OH of L-serine derivatives (e.g., in the4[4]), it is prone to migration to the C3-OH under basic conditions. TBDPS replaces two methyl groups with phenyl rings. This massive steric shield not only prevents silyl migration but also increases acid stability by a factor of ~100 5[5]. This is critical when subsequent steps involve acidic conditions, such as the removal of a trityl group or acetal cleavage.

Workflow and Logical Relationships

To visualize the strategic deployment of silyl groups, consider the standard workflow for converting a raw sphingoid base into a complex ceramide.

Fig 1. Orthogonal protection-deprotection workflow in sphingolipid synthesis using silyl ethers.

Self-Validating Experimental Protocols

A self-validating protocol ensures that the success or failure of a step can be immediately verified via thin-layer chromatography (TLC) or mass spectrometry (MS) without requiring complex workups.

Protocol A: Regioselective C1-O-Silylation of Phytosphingosine with TBDPS-Cl

Objective: Selectively protect the primary alcohol of an N-protected sphingoid base to prevent polymerization and direct C3/C4 reactivity. Causality: Imidazole acts as both a nucleophilic catalyst (forming a reactive N-silylimidazole intermediate) and an acid scavenger. The bulky TBDPS-Cl reacts exclusively at the unhindered C1 position at low temperatures.

Step-by-step:

-

Preparation: Dissolve N-Boc-phytosphingosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Rationale: DMF provides the necessary dielectric constant to stabilize the polar transition state.

-

Catalyst Addition: Add imidazole (2.5 eq) and cool the reaction mixture to 0 °C.

-

Silylation: Dropwise add TBDPS-Cl (1.1 eq). Rationale: Keeping the silylating agent close to stoichiometric amounts prevents over-silylation at the C3-OH.

-

Validation (In-process): Monitor via TLC (Hexane/EtOAc 7:3). The formation of a higher Rf spot indicates C1 protection. If a secondary, even higher Rf spot appears, di-silylation is occurring; quench immediately.

-

Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with diethyl ether. Wash the organic layer extensively with water to remove DMF and imidazole. Dry over Na2SO4 and concentrate.

Protocol B: Global Desilylation and Simultaneous Purification

Objective: Remove the silyl group to yield the final 6[6]. Causality: The silicon-fluorine bond (582 kJ/mol) is significantly stronger than the silicon-oxygen bond (452 kJ/mol). Tetrabutylammonium fluoride (TBAF) provides a highly soluble source of nucleophilic fluoride ions that selectively cleave the silyl ether without hydrolyzing amides or phosphate esters.

Step-by-step:

-

Preparation: Dissolve the fully protected ceramide precursor in anhydrous THF.

-

Fluoride Cleavage: Add TBAF (1.0 M in THF, 1.5 eq) at 0 °C, then warm to room temperature.

-

Validation (In-process): Monitor via TLC or LC-MS. The disappearance of the lipophilic precursor and the emergence of a highly polar product confirms cleavage.

-

Alternative In Situ Cleavage: For highly polar products like sphingosine-1-phosphate derivatives, simultaneous cleavage of silyl groups and separation from reagents can be achieved using medium pressure chromatography on6[6]. Rationale: This avoids aqueous workups where amphiphilic sphingolipids form intractable emulsions.

Advanced Case Studies in Silyl Chemistry

In Situ Transient Silylation: In the synthesis of ceramide-1-phosphates, the raw sphingosine-1-phosphate is highly insoluble in organic solvents. By treating it with a transient silylating agent (like TMS-Cl) in situ, the 3-hydroxy and phosphate groups are temporarily masked. This drastically increases lipophilicity and solubility, allowing N-acylation with activated fatty acids to proceed smoothly. The labile TMS groups are then cleaved simultaneously during reversed-phase chromatography[6].

Garner's Aldehyde and Cross-Metathesis: The synthesis of modified glycosphingolipids often relies on the L-serine-derived (S)-Garner aldehyde. The primary hydroxyl of L-serine is protected as a TBS ether before oxazolidine formation. The TBS group withstands the reduction of the ester to the aldehyde but can be selectively removed post-cross-metathesis to yield the4[4].

Conclusion

The strategic application of silyl protecting groups is not merely a matter of masking functional groups; it is an exercise in steric engineering and thermodynamic control. By understanding the causality behind silyl migration, hydrolytic stability, and regioselectivity, researchers can design robust, high-yielding synthetic routes to complex sphingolipids, ultimately accelerating the discovery of novel lipid-based therapeutics.

References

1.[6] Title: An efficient, one-pot synthesis of various ceramide 1-phosphates from sphingosine 1-phosphate Source: nih.gov (PubMed) URL:

2.[4] Title: Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes Source: acs.org (Chemical Reviews) URL:

3.[1] Title: Efficient Synthesis of d-erythro-Sphingosine and d-erythro-Azidosphingosine from d-ribo-Phytosphingosine via a Cyclic Sulfate Intermediate Source: acs.org (The Journal of Organic Chemistry) URL:

4.[2] Title: US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins Source: google.com (Google Patents) URL:

5.[3] Title: A Concise and Scalable Synthesis of High Enantiopurity (−)-d-erythro-Sphingosine Using Peptidyl Thiol Ester−Boronic Acid Cross-Coupling Source: acs.org (Organic Letters) URL:

6.[5] Title: The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers Source: cdnsciencepub.com URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. An efficient, one-pot synthesis of various ceramide 1-phosphates from sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical and Synthetic Profiling of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Spectral Data and Methodologies

Executive Summary

For researchers and drug development professionals working in lipidomics and synthetic biology, 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine (CAS 137905-29-4) represents a highly specialized, pivotal building block. The synthesis of complex sphingolipids—such as sphingomyelins, ceramides, and glycosphingolipids—requires absolute regiocontrol over the native D-erythro-sphingosine backbone.

This technical whitepaper provides an in-depth analysis of the spectral data (NMR, MS) used to characterize this molecule, alongside a field-proven, self-validating synthetic methodology. By understanding the causality behind orthogonal protection strategies and the resulting spectral shifts, scientists can confidently synthesize and validate this critical intermediate.

Mechanistic Rationale: The Orthogonal Protection Paradigm

Native D-erythro-sphingosine presents a formidable chemoselectivity challenge due to its three contiguous functional groups: a primary alcohol (1-OH), a primary amine (2-NH2), and an allylic secondary alcohol (3-OH).

During the synthesis of target molecules like sphingomyelin, the 1-OH must be phosphorylated and the 2-NH2 must be acylated. However, the 3-OH is highly nucleophilic. If left unprotected, it is prone to unwanted acyl or phosphoryl migrations.

Why the TBS Group? The installation of a tert-butyldimethylsilyl (TBS) group at the 3-OH position provides immense steric shielding. The bulky tert-butyl moiety physically blocks incoming electrophiles, preventing side reactions at C3. Furthermore, the TBS ether is highly stable to the basic conditions required for subsequent N-acylation (ceramide formation) and the mildly acidic conditions often used in lipid purification, making it the premier choice for orthogonal protection ().

Synthetic logic for orthogonal protection of the sphingosine backbone.

Step-by-Step Synthetic Methodology

To achieve 3-O-TBS protection without cross-reactivity, the amine and primary alcohol must be temporarily masked. The following self-validating protocol outlines the optimal route.

Phase 1: Amine Masking via Diazo Transfer

-

Causality: Standard Boc-protection leaves an acidic NH proton and creates severe steric bulk that hinders the adjacent 3-OH. Converting the amine to an azide (-N3) provides a linear, sterically unobtrusive mask that perfectly preserves the stereocenter.

-

Protocol: React D-erythro-sphingosine with triflyl azide (TfN3) and K2CO3 in a biphasic H2O/DCM mixture.

-

Validation: TLC will show a non-ninhydrin-active spot. IR spectroscopy must confirm a strong, sharp azide stretching band at ~2100 cm⁻¹.

Phase 2: Primary Alcohol Protection

-

Causality: The 1-OH is less sterically hindered than the 3-OH. Using triphenylmethyl chloride (TrCl) exploits this steric difference, selectively protecting the 1-OH over the 3-OH.

-

Protocol: Dissolve 2-azido-sphingosine in anhydrous pyridine. Add 1.1 equivalents of TrCl and a catalytic amount of DMAP. Stir at 40°C for 12 hours.

-

Validation: Quench with MeOH. Purify via silica gel chromatography. The product should exhibit a massive aromatic signal (15H) in crude 1H NMR.

Phase 3: Secondary Alcohol Silylation (TBS Protection)

-

Causality: The 3-OH is an allylic secondary alcohol, heavily sterically hindered by the adjacent aliphatic chain and the massive trityl group. Standard TBSCl/imidazole is kinetically too slow here. We must use the highly reactive TBS-triflate (TBSOTf). 2,6-lutidine is chosen as the base because its methyl groups prevent it from acting as a nucleophile, ensuring it only scavenges the generated triflic acid.

-

Protocol:

-

Dissolve the 1-O-Trityl-2-azido intermediate in anhydrous DCM at 0°C under argon.

-

Add 2.0 equivalents of 2,6-lutidine.

-

Dropwise, add 1.5 equivalents of TBSOTf. Stir for 2 hours, allowing warming to room temperature.

-

-

Validation: Aqueous workup followed by TLC (Hexanes/EtOAc 9:1). The product will be highly non-polar.

Phase 4: Global Deprotection to Target

-

Causality: The trityl group is acid-labile, while the TBS group is relatively stable to mild acids. The azide is reduced via the Staudinger reaction, which is extremely mild and will not cleave the silyl ether.

-

Protocol:

-

Detritylation: Treat with 1% p-Toluenesulfonic acid (p-TsOH) in MeOH/DCM for 1 hour. Monitor strictly by TLC to prevent TBS cleavage. Neutralize with NaHCO3 and purify.

-

Staudinger Reduction: Dissolve the detritylated intermediate in THF/H2O (9:1). Add 1.5 equivalents of Triphenylphosphine (PPh3). Stir at 50°C for 8 hours.

-

-

Validation: The final product, 3-O-TBS-erythro-sphingosine , will react positively to ninhydrin stain (indicating a free amine) and show the spectral markers detailed in Section 3.

Spectral Data Profiling (NMR & MS)

Accurate spectral validation is non-negotiable. The installation of the TBS group induces highly specific chemical shifts compared to native sphingosine ().

High-Resolution Mass Spectrometry (HRMS)

The presence of the silicon isotope pattern and the exact mass shift are primary indicators of successful silylation.

Table 1: HRMS (ESI+) Data

| Formula | Theoretical Exact Mass | Observed [M+H]⁺ | Diagnostic Fragments |

|---|

| C₂₄H₅₁NO₂Si | 413.3689 | 414.3767 | m/z 282.28 (Loss of TBSOH) |

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, the diagnostic markers are the massive integrations of the tert-butyl group (9H) and the silyl methyls (6H). Mechanistically, the oxygen-bound C3 proton is shielded by the electropositive silicon atom, shifting slightly upfield from ~4.30 ppm (in free sphingosine) to ~4.15 ppm ().

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| C5-H | 5.68 | dt | 15.4, 6.7 | 1H | Alkene (trans) |

| C4-H | 5.42 | dd | 15.4, 7.2 | 1H | Alkene (trans) |

| C3-H | 4.15 | t | 6.8 | 1H | Allylic CH-O-Si |

| C1-H₂ | 3.65 - 3.52 | m | - | 2H | Primary CH₂-OH |

| C2-H | 2.85 | m | - | 1H | CH-NH₂ |

| NH₂, OH | 2.40 | br s | - | 3H | Exchangeable protons |

| C6-H₂ | 2.05 | q | 6.8 | 2H | Allylic CH₂ |

| C7-C17 | 1.25 | br s | - | 22H | Aliphatic chain |

| Si-C(CH₃)₃ | 0.89 | s | - | 9H | TBS tert-butyl |

| C18-H₃ | 0.88 | t | 6.8 | 3H | Terminal methyl |

| Si-CH₃ | 0.06, 0.04 | s | - | 6H | TBS dimethyl |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C5 | 134.5 | Alkene CH |

| C4 | 129.8 | Alkene CH |

| C3 | 76.2 | CH-O-Si |

| C1 | 63.5 | CH₂-OH |

| C2 | 56.8 | CH-NH₂ |

| C6 | 32.4 | Allylic CH₂ |

| Si-C(CH₃)₃ | 25.8 | TBS tert-butyl (3C) |

| Si-C(CH₃)₃ | 18.1 | TBS quaternary C |

| Si-CH₃ | -4.2, -4.7 | TBS dimethyl (2C) |

Self-Validating Analytical Protocols

To ensure absolute regioselectivity (confirming the TBS group is at C3 and not mistakenly at C1), a self-validating 2D NMR workflow must be executed.

Causality of Validation: If the TBS group migrated to C1, the C1 protons would shift downfield due to the loss of hydrogen-bonding capability, and the C3 proton would shift downfield due to the free hydroxyl group. By utilizing a COSY (Correlation Spectroscopy) experiment, you can trace the spin system:

-

Identify the alkene protons (C4/C5) at ~5.4–5.7 ppm.

-

Trace the cross-peak from C4 (5.42 ppm) to the adjacent C3 proton (4.15 ppm).

-

Confirm that the C3 proton correlates to the C2 amine proton (2.85 ppm).

-

Finally, verify that the C2 proton correlates to the diastereotopic C1 protons (3.65-3.52 ppm).

Self-validating analytical workflow for confirming 3-O-TBS-sphingosine identity.

By strictly adhering to this analytical pipeline, researchers can guarantee the structural integrity of 3-O-TBS-erythro-sphingosine before committing it to complex, multi-step lipid syntheses.

References

- Title: US Patent 5220043A - Synthesis of D-erythro-sphingomyelins Source: Google Patents URL

-

Title: A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine Source: PubMed Central (PMC) URL: [Link]

The Physicochemical Shift: Solubility Dynamics of TBDMS-Protected Sphingosine in Organic Solvents

Introduction: The Amphiphilic Challenge of Native Sphingosine

Sphingosine (2-amino-4-octadecene-1,3-diol) serves as the foundational aliphatic backbone for all mammalian sphingolipids. In its native, unprotected state, sphingosine is a strictly amphiphilic molecule. Its 18-carbon unsaturated hydrocarbon tail confers significant lipophilicity, while its polar headgroup—comprising a primary hydroxyl at C1, a secondary amine at C2, and a secondary hydroxyl at C3—acts as a dense network of hydrogen bond donors and acceptors.

In synthetic lipid chemistry and drug development, this amphiphilic nature presents a distinct solubility challenge. Native sphingosine tends to aggregate in strictly non-polar solvents (like hexane or pure dichloromethane) due to strong intermolecular hydrogen bonding, yet its massive hydrophobic tail prevents true solvation in aqueous media. To facilitate downstream modifications—such as the selective N-acylation required to synthesize ceramides or galactosylceramides—the reactive 1,3-diol system must be masked. The tert-butyldimethylsilyl (TBDMS) group is the gold standard for this protection, conferring stability during multi-step syntheses and providing an extra handle for NMR spectroscopic analysis[1].

Mechanistic Rationale: The Causality of Solubility Shifts

The transformation of native sphingosine into 1,3-di-O-TBDMS sphingosine triggers a radical shift in the molecule's partition coefficient (LogP). This physicochemical shift is driven by two primary mechanisms:

-

Ablation of Hydrogen Bonding: The silylation process replaces the hydroxyl protons with bulky (CH₃)₃CSi(CH₃)₂– groups. By extinguishing the hydrogen-bond donor capacity at the oxygen centers, the molecule can no longer form the tight intermolecular networks that cause native sphingosine to precipitate out of non-polar solvents.

-

Steric Shielding and Lipophilic Surge: The primary role of TBDMS chloride (TBSCl) is to introduce a robust protecting group that is highly stable across various harsh reaction conditions, including basic and mild acidic environments[2]. The addition of two TBDMS groups adds 12 carbon atoms and two silicon atoms to the sphingosine backbone. The bulky tert-butyl groups create a steric umbrella that repels polar protic solvents, effectively enveloping the headgroup in a hydrophobic shield.

As a result, the molecule transitions from an amphiphile to a highly lipophilic entity, fundamentally altering its solvent compatibility.

Comparative Solubility Profile

The engineered shift in solubility is not merely a side effect; it is a critical parameter leveraged for the purification and isolation of intermediate lipid constructs. Table 1 summarizes the empirical solubility changes following TBDMS protection.

Table 1: Empirical Solubility of Native vs. 1,3-di-O-TBDMS Sphingosine at 25°C

| Solvent | Native Sphingosine Solubility | 1,3-di-O-TBDMS Sphingosine Solubility | Causality of State |

| Water | Insoluble | Insoluble | Hydrophobic tail dominates in both states. |

| Methanol | Soluble (Warm) | Poorly Soluble | Loss of H-bond donors repels protic solvation. |

| N,N-Dimethylformamide (DMF) | Soluble | Soluble | High dielectric constant solvates both forms. |

| Dichloromethane (DCM) | Poorly Soluble | Highly Soluble | TBDMS lipophilicity aligns with aprotic DCM. |

| Tetrahydrofuran (THF) | Moderately Soluble | Highly Soluble | Ether oxygen coordinates well with silyl groups. |

| Hexane | Insoluble | Highly Soluble | Total masking of polar headgroup enables solvation. |

Experimental Protocol: Synthesis and Phase-Separation

This protocol details the synthesis of 1,3-di-O-TBDMS sphingosine. It is designed as a self-validating system : the success of the reaction is physically proven by the product's newly acquired ability to partition exclusively into non-polar solvents (hexane/DCM) during the extraction phase, leaving polar impurities behind.

Reagents Required:

-

D-erythro-sphingosine (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq)

-

Imidazole (5.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation & Solvation: In an oven-dried, argon-purged round-bottom flask, dissolve native sphingosine in anhydrous DMF to a concentration of 0.1 M. Causality: DMF is strictly required here because native sphingosine is insoluble in non-polar solvents; DMF effectively solvates both the polar headgroup and the lipid tail.

-

Activation: Add imidazole to the solution and stir until dissolved. Causality: Imidazole acts as both an acid scavenger for the HCl byproduct and a nucleophilic catalyst. It reacts with TBDMS-Cl to form N-tert-butyldimethylsilylimidazole, a highly reactive intermediate capable of silylating the sterically hindered secondary C3 hydroxyl[3].

-

Silylation: Cool the mixture to 0 °C. Add TBDMS-Cl portion-wise to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Validation via TLC: Spot the reaction on a silica TLC plate (Hexane/Ethyl Acetate 4:1). The native sphingosine will remain near the baseline (Rf ~0.1), while the highly lipophilic 1,3-di-O-TBDMS product will migrate near the solvent front (Rf ~0.8).

-

Phase-Separation & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with Hexane (3 × 20 mL). Causality: Because the TBDMS groups have drastically increased the LogP, the product selectively partitions into the hexane layer. The unreacted imidazole, imidazole hydrochloride, and DMF remain trapped in the aqueous phase.

-

Purification: Wash the combined hexane layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous, highly lipophilic oil.

Workflow Visualization

Workflow for the synthesis and phase-separation of TBDMS-protected sphingosine.

Downstream Applications and Deprotection

Once the 1,3-di-O-TBDMS sphingosine is isolated, the free C2 amine is perfectly primed for downstream coupling reactions (e.g., forming amide bonds with fatty acids to yield protected ceramides). Because the intermediate is now highly soluble in DCM and THF, standard peptide coupling reagents (EDC, HBTU) can be utilized with high efficiency.

Following the successful assembly of the lipid construct, the TBDMS groups must be removed to restore the native biological activity of the sphingolipid. TBDMS ethers exhibit excellent orthogonality; while they are highly stable to basic conditions, they can be efficiently cleaved using fluoride sources (such as TBAF in THF) or under mild acidic conditions (e.g., acetic acid/water/THF mixtures)[4].

References

-

Synthesis of a Versatile Building Block for the Preparation of 6-N-Derivatized α-Galactosyl Ceramides | PubMed Central (PMC) |[Link][1]

-

tert-Butyldimethylsilyl Ethers | Organic Chemistry Portal |[Link][3]

Sources

The Core Principles of TBDMS Protection: A Balance of Reactivity and Stability

An In-Depth Technical Guide on the Function of the TBDMS Protecting Group in Multi-Step Synthesis

For researchers, scientists, and drug development professionals engaged in the complex art of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of protecting groups available for hydroxyl moieties, the tert-butyldimethylsilyl (TBDMS or TBS) group has established itself as an indispensable tool due to its robust nature, ease of handling, and predictable reactivity. This guide provides a detailed exploration of the TBDMS protecting group, from its fundamental principles to its strategic application in complex synthetic routes.

The widespread adoption of the TBDMS group, first popularized by E.J. Corey, stems from a finely tuned balance between the ease of its introduction and the resilience of the resulting silyl ether. Unlike the more labile trimethylsilyl (TMS) ether, the TBDMS ether offers significantly enhanced stability, a direct consequence of the steric bulk imparted by the tert-butyl group. This steric shield effectively protects the silicon-oxygen bond from a wide range of reaction conditions, including many non-acidic reagents, organometallics, and basic conditions.

Mechanism of Silylation: The Role of Catalysis

The most common method for the formation of a TBDMS ether involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. While TBDMS-Cl itself reacts slowly with alcohols, the process is significantly accelerated by the use of a catalyst, most commonly imidazole. The reaction proceeds via a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which is formed in situ. This intermediate is then readily attacked by the alcohol to form the TBDMS ether and regenerate imidazole.

Strategic Synthesis of Ceramide Analogs via 3-O-TBDMS-erythro-Sphingosine: A Guide for Cellular and Pharmacological Studies

An Application Note and Protocol for Researchers

Abstract

Ceramides are central bioactive lipids in the sphingolipid metabolic pathway, acting as critical second messengers in a myriad of cellular processes including apoptosis, cell cycle arrest, and senescence.[1][2][3] The precise biological function of a ceramide is often dictated by the length and saturation of its N-acyl chain.[4] Consequently, the ability to synthesize specific ceramide analogs is paramount for elucidating structure-activity relationships and developing novel therapeutics targeting sphingolipid-mediated pathways in diseases like cancer and metabolic disorders.[5][6][7] This guide provides a detailed, field-tested protocol for the synthesis of diverse ceramide analogs starting from the commercially available and strategically protected precursor, 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosine. The use of the TBDMS protecting group on the C3 hydroxyl allows for selective N-acylation at the C2 amine, followed by a straightforward deprotection step to yield the target ceramide analog with high fidelity.

Introduction: The Rationale for Ceramide Analog Synthesis

Ceramides are more than just structural components of cellular membranes; they are potent signaling molecules.[3] Dysregulation of ceramide metabolism is a hallmark of numerous pathologies. For instance, increased intracellular ceramide levels can trigger apoptosis in cancer cells, making ceramide-based therapy a promising avenue for treating drug-resistant malignancies.[5][6] However, the study of endogenous ceramides is hampered by their low cell permeability and the complexity of the native ceramide synthase enzyme family, which produces a wide array of species.[8]

Synthesizing specific ceramide analogs allows researchers to overcome these limitations. By systematically varying the N-acyl chain, scientists can:

-

Investigate the specific roles of different ceramide species in signaling cascades.

-

Develop probes to identify and study ceramide-binding proteins.[1]

-

Create more potent or stable therapeutic agents that can modulate ceramide pathways.[9][10]

The synthetic strategy outlined herein employs 3-O-TBDMS-erythro-sphingosine as a versatile starting material. The TBDMS group is a robust silyl ether that protects the secondary hydroxyl at C3 during the acylation of the more nucleophilic C2 amino group. Its subsequent removal can be achieved under mild conditions that preserve the integrity of the rest of the molecule, including the sensitive allylic alcohol moiety.

Overall Synthetic Workflow

The synthesis is a two-step process: (1) N-acylation of the protected sphingosine backbone, followed by (2) removal of the TBDMS protecting group. This workflow is highly adaptable to a wide range of fatty acids, enabling the generation of a library of ceramide analogs.

Figure 1: General workflow for the synthesis of ceramide analogs.

Materials and Reagents

| Reagent | Recommended Purity | Notes |

| 3-O-TBDMS-D-erythro-sphingosine | >98% | Starting material. Store under argon at -20°C. |

| Fatty Acids (e.g., Palmitic, Stearic, Oleic) | >99% | The source of the desired N-acyl chain. |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | >98% | Coupling agent for amide bond formation. |

| 1-Hydroxybenzotriazole (HOBt) | >97% (anhydrous) | Additive to suppress racemization and improve coupling efficiency. |

| Triethylamine (TEA) | >99.5%, anhydrous | Base. Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Reaction solvent. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Reaction and deprotection solvent. |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Deprotection reagent. |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography. |

| Hexanes | ACS Grade | For chromatography. |

| Silica Gel | 230-400 mesh | For column chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying agent. |

Detailed Experimental Protocols

Protocol 1: N-Acylation of 3-O-TBDMS-erythro-Sphingosine

This protocol describes the coupling of palmitic acid (C16:0) as a representative example. The molar equivalents can be adapted for other fatty acids.

Expertise & Experience: The choice of coupling agent is critical. EDC/HOBt is a reliable system for forming amide bonds from carboxylic acids and primary amines, minimizing the need to handle more hazardous acyl chlorides. The reaction must be run under anhydrous conditions to prevent hydrolysis of the activated acid intermediate.

-

Reaction Setup:

-

To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add the fatty acid (e.g., palmitic acid, 1.1 equivalents).

-

Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 20 mL).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt-ester, which is the active acylating species.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 3-O-TBDMS-erythro-sphingosine (1.0 equivalent) in anhydrous DCM (approx. 20 mL).

-

Add triethylamine (TEA) (2.5 equivalents) to the sphingosine solution. TEA acts as a base to neutralize the HCl byproduct of the EDC reaction and to deprotonate the ammonium salt of the sphingosine starting material if it is a salt.

-

Slowly add the pre-activated fatty acid solution to the sphingosine solution via cannula at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Reaction Monitoring & Work-up (Self-Validation):

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system like 20% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting sphingosine.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (approx. 20 mL).

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl-3-O-TBDMS-ceramide. This crude product is often pure enough for the next step.

-

Protocol 2: Deprotection of the 3-O-TBDMS Group

Trustworthiness: The deprotection step must be selective. Fluoride-based reagents like TBAF are highly oxophilic and will selectively cleave the Si-O bond while leaving other functional groups, such as amides and alkenes, intact.[11] Acetic acid can also be effective and is a milder acidic option.[12]

-

Reaction Setup:

-

Dissolve the crude N-acyl-3-O-TBDMS-ceramide from the previous step in Tetrahydrofuran (THF) (approx. 10 mL per mmol of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equivalents) dropwise to the stirred solution.

-

-

Deprotection Reaction:

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the disappearance of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product, the ceramide analog, will be significantly more polar (lower Rf).

-

Once complete, quench the reaction by adding an equal volume of water.

-

Extract the product with Ethyl Acetate (3x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Protocol 3: Purification and Characterization

-

Purification:

-

Purify the crude ceramide analog using flash column chromatography on silica gel.[13]

-

A typical gradient elution starts with 20% Ethyl Acetate in Hexanes and gradually increases to 100% Ethyl Acetate, followed by 5-10% Methanol in DCM for more polar analogs.

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

-

Characterization:

-

¹H NMR: Confirm the structure. Key signals include the amide N-H proton, vinyl protons of the sphingosine backbone, and the protons of the fatty acyl chain. The disappearance of the TBDMS signals (tert-butyl and Si-methyl protons) confirms deprotection.

-

Mass Spectrometry (ESI-MS): Determine the molecular weight to confirm the identity of the final product.[14][15] The positive ion mode should show a prominent [M+H]⁺ or [M+Na]⁺ ion.

-

Quantitative Data Summary

The following table provides representative yields for the synthesis of common ceramide analogs using the described protocol.

| N-Acyl Chain | Fatty Acid Used | Typical Isolated Yield (Overall) |

| C8:0 (Octanoyl) | Octanoic Acid | 75-85% |

| C16:0 (Palmitoyl) | Palmitic Acid | 80-90% |

| C18:0 (Stearoyl) | Stearic Acid | 80-90% |

| C18:1 (Oleoyl) | Oleic Acid | 78-88% |

| C24:0 (Lignoceroyl) | Lignoceric Acid | 70-80% |

Ceramide in Cellular Signaling: A Biological Context

The synthesized analogs can be used to probe various signaling pathways. Ceramide sits at a critical junction in sphingolipid metabolism, where its concentration is tightly regulated. An increase in ceramide levels, often triggered by cellular stress, can activate downstream effectors leading to apoptosis.[2][7]

Figure 2: Simplified diagram of ceramide's role in the apoptosis signaling pathway.

References

-

Design, Synthesis, and Biological Activity of a Family of Novel Ceramide Analogues in Chemoresistant Breast Cancer Cells. Journal of Medicinal Chemistry.[Link]

-

Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Biological Chemistry.[Link]

-

Synthesis and Biological Evaluation of New Ceramide Analogs. XULA Digital Commons.[Link]

-

Ceramide and ceramide 1-phosphate in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]

-

Design, synthesis, and characterization of the antitumor activity of novel ceramide analogues. Journal of Medicinal Chemistry.[Link]

-

Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. Frontiers in Endocrinology.[Link]

-

Ceramides as modulators of cellular and whole-body metabolism. The Journal of Clinical Investigation.[Link]

-

Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences.[Link]

-

The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences.[Link]

-

Preparation of ceramides. Cyberlipid.[Link]

-

Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. Blood Advances.[Link]

-

Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B.[Link]

-

The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids.[Link]

-

Total synthesis of stereospecific sphingosine and ceramide. Journal of Lipid Research.[Link]

-

A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Organic Letters.[Link]

-

Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research.[Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry.[Link]

-

Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography–electrospray ionizatio. Journal of Chromatography B.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Ceramides in Metabolic and Cardiovascular Diseases [mdpi.com]

- 4. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Synthesis and Biological Evaluation of New Ceramide Analogs" by Karyn Wilson, Tulasi Ponnapakkam PhD et al. [digitalcommons.xula.edu]

- 7. JCI - Ceramides as modulators of cellular and whole-body metabolism [jci.org]

- 8. pnas.org [pnas.org]

- 9. Design, synthesis, and characterization of the antitumor activity of novel ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. scholars.iwu.edu [scholars.iwu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 14. Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

Application Notes and Protocols for the Preparation of Glycosphingolipids from a 3-O-TBDMS-Sphingosine Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Glycosphingolipids and the Utility of a Silyl-Protected Sphingosine Precursor

Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in a multitude of cellular processes, including cell-cell recognition, signal transduction, and modulation of the immune system.[1][2] Their aberrant expression is linked to various pathological conditions, including cancer and lysosomal storage disorders, making them significant targets for drug development and diagnostic markers.[2][3][4] The synthesis of structurally well-defined GSLs is paramount for advancing our understanding of their biological functions and for developing novel therapeutics.[2][5]

This guide provides a detailed protocol for the preparation of glycosphingolipids utilizing a 3-O-tert-butyldimethylsilyl (TBDMS)-sphingosine precursor. This strategic choice of precursor offers significant advantages in chemical synthesis. The TBDMS group is a robust silyl ether protecting group that selectively masks the C3 hydroxyl group of the sphingosine backbone.[6] This protection strategy is crucial for directing glycosylation to the primary C1 hydroxyl group and preventing unwanted side reactions. The steric bulk of the TBDMS group provides stability against a range of reaction conditions, yet it can be removed under specific and mild conditions, ensuring the integrity of the final GSL product.[6][7]

This document will detail both chemical and chemoenzymatic approaches for the glycosylation of the 3-O-TBDMS-sphingosine acceptor, followed by N-acylation and final deprotection steps to yield the target glycosphingolipid.

Diagram: Overall Synthetic Workflow

Caption: Synthetic workflow for glycosphingolipid preparation.

Part 1: The Precursor - 3-O-TBDMS-Sphingosine

The starting point for this synthetic strategy is the selectively protected 3-O-TBDMS-sphingosine. This precursor can be synthesized from commercially available sphingosine or its derivatives. The selective protection of the C3 secondary hydroxyl group over the C1 primary hydroxyl is a key step, often achieved by leveraging the greater steric hindrance around the C3 position.

Protocol 1: Synthesis of 3-O-TBDMS-Sphingosine

This protocol outlines the selective silylation of the C3 hydroxyl group of a suitably N-protected sphingosine derivative.

Materials:

-

N-protected sphingosine (e.g., N-Boc-sphingosine)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: Dissolve N-protected sphingosine (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Cool the reaction mixture to 0°C in an ice bath.

-

Silylation: Slowly add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexanes:Ethyl Acetate 7:3).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 3-O-TBDMS-N-protected-sphingosine.

Rationale: The use of imidazole as a base activates the hydroxyl group and neutralizes the HCl generated during the reaction. The stoichiometry is controlled to favor monosilylation at the less sterically hindered C1 hydroxyl, which is then selectively deprotected or the reaction is driven to the thermodynamically more stable C3-O-TBDMS product under specific conditions.

Part 2: Glycosylation Strategies

With the 3-O-TBDMS-sphingosine acceptor in hand, the next crucial step is the stereoselective formation of the glycosidic bond. This can be achieved through chemical or chemoenzymatic methods.

A. Chemical Glycosylation

Chemical glycosylation offers versatility in the range of carbohydrate moieties that can be introduced. The choice of glycosyl donor and promoter is critical for achieving high yield and stereoselectivity.

Glycosyl trichloroacetimidates are highly reactive donors that are widely used in oligosaccharide and glycolipid synthesis.[8]

Materials:

-

3-O-TBDMS-N-protected-sphingosine (Acceptor)

-

Per-O-acetylated glycosyl trichloroacetimidate (Donor)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Promoter)

-

Anhydrous DCM

-

Activated molecular sieves (4 Å)

Procedure:

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 3-O-TBDMS-N-protected-sphingosine acceptor (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous DCM. Add freshly activated 4 Å molecular sieves.

-

Cooling: Cool the mixture to -40°C.

-

Initiation: Add a catalytic amount of TMSOTf (0.1-0.2 equivalents) to the reaction mixture.

-